Fluorosulfonic acid

Beschreibung

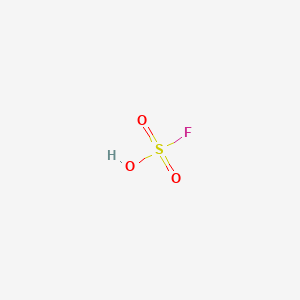

Structure

3D Structure

Eigenschaften

IUPAC Name |

sulfurofluoridic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSQSQZYBQSBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HSO3F, FHO3S | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3033511 | |

| Record name | Fluorosulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorosulfonic acid appears as a fuming liquid. Boiling point 163 °C. Density 1.73 g / cm3. Corrosive to metals and to tissue. Both very short contact and the fumes can cause severe painful burns. Used as a catalyst in organic synthesis, in electroplating and as a fluorinating agent., Liquid, Colorless liquid that fumes in moist air; [Merck Index] Colorless to light yellow liquid with a choking odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorosulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

324.9 °F at 760 mmHg (USCG, 1999), 163 °C @ 760 MM HG, FORMS STABLE SALTS WHICH ARE LITTLE HYDROLYZED BY WATER & WHICH MAY BE RECRYSTALLIZED FROM WATER; BP: 110 °C AT 120 MM HG; 77.0 °C @ 18 MM HG, 163 °C | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN NITROBENZENE, Solubility in water: reaction | |

| Record name | FLUOSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.73 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.726 AT 25 °C/4 °C, Relative density (water = 1): 1.7 | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.4 | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.5 [mmHg], Vapor pressure, kPa at 25 °C: 0.33 | |

| Record name | Fluorosulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID; REDDISH-BROWN COLOR WITH ACETONE | |

CAS No. |

7789-21-1, 7789-21-2 | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorosulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluosulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorosulfonic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Fluorosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorosulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorosulphuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPX0648643 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-125.1 °F (USCG, 1999), -89 °C | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Physical and chemical properties of fluorosulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorosulfonic acid (HSO₃F), also known as fluorosulfuric acid, is a formidable superacid, boasting an acidity approximately one thousand times greater than that of pure sulfuric acid.[1] Its remarkable protonating ability, combined with its utility as a fluorinating agent and catalyst, has cemented its role in a diverse range of chemical applications, from industrial processes to intricate organic syntheses.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and critical safety information tailored for the research and development community.

Physical and Chemical Properties

This compound is a colorless, fuming liquid that is soluble in polar organic solvents like nitrobenzene (B124822) and acetic acid, but poorly soluble in nonpolar solvents.[3] Its strong acidity is a defining characteristic, enabling it to dissolve nearly all organic compounds that can act as even weak proton acceptors.[3]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | HSO₃F (or FHO₃S) | [4] |

| Molecular Weight | 100.07 g/mol | [3] |

| Appearance | Colorless to light yellow fuming liquid | [2] |

| Odor | Choking, irritating | [2] |

| Density | 1.726 - 1.73 g/cm³ at 25°C | [3] |

| Melting Point | -89.0°C to -87.3°C | [3] |

| Boiling Point | 162.7°C to 165.5°C | [3][4] |

| Vapor Pressure | 2.5 mmHg at 25°C | |

| Vapor Density | 3.5 (vs. air) | [5] |

Table 2: Acidity and Thermodynamic Properties

| Property | Value | References |

| Hammett Acidity (H₀) | -15.1 | [6] |

| pKa | -10 (approx.) | |

| Self-ionization (K at 298 K) | 4.0 × 10⁻⁸ | |

| Enthalpy of Vaporization (ΔvapH) | 55.7 kJ/mol | |

| Standard Entropy (S°) | 297.26 J/(mol·K) (gas, 1 bar) |

Table 3: Spectroscopic Data

| Technique | Peak Assignments and Observations | References |

| Raman Spectroscopy | Peaks observed at 1082 cm⁻¹ and 810 cm⁻¹. The 1082 cm⁻¹ peak is attributed to the FSO₃⁻ ion, which appears in the presence of water. | [7][8] |

| Infrared (IR) Spectroscopy | The IR spectrum provides information on vibrational modes, including S-O stretching, SO₂ bending, and S-F stretching. | [4] |

| ¹⁹F NMR Spectroscopy | Fluorine-19 is a highly sensitive nucleus for NMR. The chemical shift of fluorine in HSO₃F is influenced by its electronic environment. General ranges for organofluorine compounds are broad, from approximately -50 to -220 ppm. | [9] |

| ¹H NMR Spectroscopy | The proton in HSO₃F is highly deshielded due to the extreme acidity. |

Chemical Reactivity and Key Reactions

Acidity and Superacidity

This compound's potent acidity stems from the high electronegativity of the fluorine atom, which stabilizes the resulting fluorosulfate (B1228806) anion (FSO₃⁻) after proton donation. It is classified as a superacid, a medium in which the chemical potential of the proton is higher than in 100% sulfuric acid.

A hallmark of its superacidic nature is its reaction with the Lewis acid antimony pentafluoride (SbF₅) to form "Magic Acid." This even stronger protonating agent is capable of protonating extremely weak bases, including alkanes, which has enabled foundational studies in carbocation chemistry.[10]

Caption: Formation of Magic Acid from its constituent Brønsted and Lewis acids.

Hydrolysis

This compound reacts violently with water in a highly exothermic hydrolysis reaction, producing sulfuric acid and hydrogen fluoride (B91410) (HF).[6] This reactivity necessitates stringent exclusion of moisture during its handling and storage.

Caption: The violent hydrolysis of this compound upon contact with water.

Self-Ionization

Similar to sulfuric acid, this compound undergoes self-ionization, establishing an equilibrium between the protonated acid and the fluorosulfate anion.

Caption: Autoprotolysis (self-ionization) equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

The most common industrial and laboratory-scale synthesis of this compound involves the direct reaction of anhydrous hydrogen fluoride (HF) with sulfur trioxide (SO₃).[3][4]

Methodology:

-

Reaction Setup: The reaction is typically performed in a reactor designed to handle highly corrosive materials. For industrial production, liquid sulfur trioxide and liquid hydrogen fluoride are introduced into a distillation column where they react.[8] On a laboratory scale, the reaction can be carried out by passing anhydrous HF gas through liquid SO₃ or by reacting the two in a suitable inert solvent.

-

Temperature Control: The reaction is highly exothermic. The temperature must be maintained below 100°C to prevent unwanted side reactions and control the reaction rate.[3] This is often achieved by cooling the reactor.

-

Purification: The crude this compound is then purified to remove unreacted starting materials and byproducts.

Caption: General workflow for the synthesis and purification of this compound.

Purification by Distillation

The preferred method for purifying this compound is column distillation, often under reduced pressure (vacuum distillation).[7][11] This technique separates the acid from impurities with different boiling points.

Methodology:

-

Apparatus: A vacuum distillation setup is assembled using glassware inspected for any defects, as the process involves reduced pressure.[12] All ground glass joints must be properly greased to ensure a tight seal. A stir bar is essential for smooth boiling, as boiling stones are ineffective under vacuum.[12]

-

Procedure: The crude acid is placed in the distillation flask. The system is connected to a vacuum source, and the pressure is reduced before heating begins.[13] This initial step removes highly volatile impurities.

-

Heating: The flask is then heated gently. The this compound fraction is collected at its boiling point corresponding to the pressure of the system.

-

Shutdown: After collection, the apparatus is cooled to room temperature before the vacuum is slowly released. The vacuum source is turned off last.[12]

Key Experiment: Friedel-Crafts Alkylation Catalyst

This compound is an effective catalyst for Friedel-Crafts alkylation reactions, an important C-C bond-forming process in organic synthesis. The following protocol is a representative example of the alkylation of an aromatic compound using an alcohol as the alkylating agent, catalyzed by a strong acid like sulfuric acid, which is analogous to how this compound would be used.[14][15]

Methodology: Alkylation of 1,4-dimethoxybenzene (B90301) with t-butyl alcohol [15]

-

Reaction Setup: In a flask, 1,4-dimethoxybenzene is dissolved in glacial acetic acid and t-butyl alcohol.

-

Catalyst Addition: The flask is cooled in an ice bath. Concentrated sulfuric acid (as the catalyst) is added dropwise while stirring, maintaining the low temperature to control the exothermic reaction.[15]

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature to allow the reaction to proceed to completion.

-

Workup and Isolation: The reaction is quenched by adding ice and cold water, which causes the product, 1,4-di-t-butyl-2,5-dimethoxybenzene, to precipitate.[5] The solid product is then collected by filtration and washed with water and cold methanol (B129727) to remove residual acids and unreacted starting materials.[5][14]

Safety, Handling, and Disposal

This compound is extremely corrosive and toxic.[6] It causes severe burns to the skin, eyes, and respiratory tract.[16] Inhalation can lead to pulmonary edema.[14] Its violent reaction with water to produce HF presents a significant additional hazard.[6]

Handling:

-

Always work in a well-ventilated fume hood.[17]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (consult manufacturer data), a flame-resistant lab coat, and a face shield with safety goggles.[17]

-

Ensure an eyewash station and safety shower are immediately accessible.

-

Keep containers tightly closed and store in a cool, dry, well-ventilated area away from incompatible materials, especially water and bases.[17]

-

Crucially, to avoid a violent reaction, always add acid to water, never the other way around. [17]

Spill Response:

-

For small spills, absorb with an inert material like sand or vermiculite. Do not use combustible materials like sawdust.[14]

-

For larger spills, evacuate the area and consult emergency procedures.[14]

Disposal:

-

This compound waste must be treated as hazardous.

-

Neutralization should be performed with extreme caution by trained personnel. The acid should be slowly added to a large volume of cold water or an ice/water slurry, followed by careful neutralization with a base such as sodium bicarbonate or calcium hydroxide.[6] This process is highly exothermic and generates toxic fumes.

-

All neutralized waste and contaminated materials must be disposed of according to local, state, and federal regulations.[16]

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. DE10031830B4 - Process for the preparation of fluorosulphonic acid with low contents of low-boiling compounds - Google Patents [patents.google.com]

- 3. chemcess.com [chemcess.com]

- 4. briefingwire.com [briefingwire.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Fluorosulfuric acid - Sciencemadness Wiki [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. DE102005061316A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. homework.study.com [homework.study.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. Chemistry 211 Experiment 1 [home.miracosta.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chemistry.nd.edu [chemistry.nd.edu]

Fluorosulfonic acid reaction with water

An In-depth Technical Guide to the Reaction of Fluorosulfonic Acid with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HSO₃F), a superacid, is a critical reagent and catalyst in various chemical synthesis applications. Its interaction with water is characterized by an extremely rapid and highly exothermic hydrolysis reaction. This technical guide provides a comprehensive overview of the core principles of this reaction, including its thermodynamics, kinetics, and a plausible mechanism. Given the significant hazards, this document also outlines detailed experimental protocols for safely studying the reaction's kinetics and thermodynamics, alongside essential safety and handling procedures. The quantitative data is consolidated into tables for clarity, and key processes are visualized using logical diagrams to aid in comprehension for research and development professionals.

Reaction Thermodynamics

The hydrolysis of this compound is a violent, highly exothermic process that proceeds completely to yield sulfuric acid (H₂SO₄) and aqueous hydrofluoric acid (HF).

The balanced chemical equation for this reaction is:

HSO₃F(l) + H₂O(l) → H₂SO₄(l) + HF(aq)

The significant release of heat underscores the need for extreme caution and robust thermal management when handling this reaction. The standard enthalpy of reaction (ΔH°rxn) can be calculated from the standard enthalpies of formation (ΔfH°) of the reactants and products.

Standard Enthalpies of Formation

The standard enthalpy of formation for liquid this compound was calculated from its gas-phase value and its enthalpy of vaporization. The values for all components are summarized in Table 1.

Table 1: Standard Enthalpies of Formation for Reactants and Products

| Compound | Formula | State | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) | Source |

|---|---|---|---|---|

| This compound | HSO₃F | Gas | -753.12 ± 8.40 | [1] |

| Enthalpy of Vaporization | ΔHvap | - | +55.7 | [2] |

| This compound | HSO₃F | Liquid | -808.82 | (Calculated) |

| Water | H₂O | Liquid | -285.83 | [3][4][5][6] |

| Sulfuric Acid | H₂SO₄ | Liquid | -813.9 | [6] |

| Hydrofluoric Acid | HF | Aqueous | -320.83 |[7] |

Calculated Enthalpy of Reaction

Using the values from Table 1, the standard enthalpy of reaction is calculated as follows:

ΔH°rxn = [ΔfH°(H₂SO₄, l) + ΔfH°(HF, aq)] - [ΔfH°(HSO₃F, l) + ΔfH°(H₂O, l)] ΔH°rxn = [-813.9 + (-320.83)] - [-808.82 + (-285.83)] ΔH°rxn = -40.08 kJ/mol

This calculated value confirms the exothermic nature of the hydrolysis.

Physicochemical Properties

Key quantitative properties of this compound are listed in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molar Mass | 100.06 g/mol | [8] |

| Density (at 25°C) | 1.726 g/cm³ | [8] |

| Boiling Point | 163 °C | [9] |

| Melting Point | -89 °C | [9] |

| Hammett Acidity (H₀) | -15.1 | [8] |

| Self-ionization Constant (K at 298 K) | 4.0 × 10⁻⁸ |[8] |

Reaction Kinetics

The hydrolysis of this compound is known to be extremely rapid.[9][10] General chemical safety literature describes the reaction as "violent," which is indicative of a very fast reaction rate with significant gas and heat evolution.[9]

One specific piece of quantitative data, derived from modeling for emergency response, provides an estimate of the reaction speed. This data is summarized in Table 3.

Table 3: Kinetic Data for the Hydrolysis of this compound

| Parameter | Condition | Value | Source |

|---|

| Time to 50% Yield of HF | Spill into ≥ 5-fold excess of water | 0.12 minutes (7.2 seconds) | |

It is important to note that the source for this data is a report developed for the Emergency Response Guidebook and likely represents a simulation rather than a direct experimental measurement from a peer-reviewed kinetic study. In contrast, some academic literature describes the hydrolysis as "slow," though this is likely in the context of comparison with other superacid reactions or under anhydrous conditions where trace moisture is the reactant.[8] For practical purposes involving bulk water, the reaction should be considered nearly instantaneous and extremely hazardous.

Proposed Reaction Mechanism

A detailed, empirically verified reaction mechanism is not available in the literature. However, a chemically plausible mechanism can be proposed based on the principles of nucleophilic substitution at a tetrahedral sulfur(VI) center. The reaction likely proceeds in two main steps, as illustrated below.

Caption: Proposed two-step mechanism for HSO₃F hydrolysis.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This forms a transient, pentacoordinate sulfur intermediate.

-

Proton Transfer and Elimination: A proton is transferred from the attacking water molecule to the fluorine atom, followed by the cleavage of the sulfur-fluorine bond. This results in the elimination of a hydrogen fluoride (B91410) molecule and the formation of sulfuric acid.

Experimental Protocols

Studying this reaction requires specialized equipment and stringent safety protocols due to its rapid, exothermic nature and the corrosivity (B1173158) of all components.

Protocol for Kinetic Analysis via Stopped-Flow Spectroscopy

The extremely fast rate of this reaction makes it an ideal candidate for investigation using a stopped-flow apparatus, which allows for the study of reactions on a millisecond timescale.

Objective: To determine the rate constant of the hydrolysis of HSO₃F.

Apparatus:

-

A stopped-flow spectrometer equipped with UV-Vis or conductivity detection.

-

All wetted components (syringes, tubing, mixing chamber, observation cell) must be constructed from corrosion-resistant materials such as PEEK, PTFE, or sapphire. Standard glass and metal components will be rapidly corroded.

-

The entire apparatus must be housed within a high-performance fume hood designed for perchloric and hydrofluoric acid use.

Methodology:

-

Reagent Preparation:

-

Solution A: Prepare a dilute solution of this compound in a certified anhydrous, inert solvent (e.g., acetonitrile). The concentration must be low to control the reaction rate and temperature increase.

-

Solution B: Prepare a solution of water in the same anhydrous solvent.

-

-

System Priming: Thoroughly flush the stopped-flow system with the anhydrous solvent to remove any trace moisture.

-

Loading: Load Solution A into one drive syringe and Solution B into the other.

-

Mixing and Data Acquisition:

-

Actuate the drive syringes to rapidly inject and mix the two solutions in the mixing chamber.

-

The reaction begins upon mixing, and the solution flows into the observation cell.

-

The flow is abruptly stopped, and the change in absorbance or conductivity is monitored over time. The change in concentration of a species or the overall ionic concentration can be used to track the reaction progress.

-

-

Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate rate law (e.g., pseudo-first-order if [H₂O] >> [HSO₃F]) to extract the rate constant.

Caption: Workflow for kinetic analysis using stopped-flow spectroscopy.

Protocol for Thermodynamic Analysis via Reaction Calorimetry

Objective: To experimentally measure the enthalpy of reaction (ΔHrxn).

Apparatus:

-

A reaction calorimeter with a sealed, corrosion-resistant reaction vessel (e.g., Hastelloy or glass-lined, though glass will be etched).

-

A system for controlled, precise addition of one reactant (e.g., a syringe pump with PTFE components).

-

An inert atmosphere system (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

All operations must be conducted within a suitable fume hood.

Methodology:

-

Calorimeter Setup: Calibrate the calorimeter using a standard reaction.

-

Reactant Loading:

-

Charge the reaction vessel with a large, precisely known amount of deionized water.

-

Load a syringe with a small, precisely known amount of pure this compound.

-

-

Reaction Execution:

-

Establish an inert atmosphere in the reaction vessel and allow the system to reach thermal equilibrium.

-

Slowly add the this compound to the stirred water at a constant, controlled rate. The very slow addition to a large excess of water is critical to manage the heat release and prevent boiling.

-

-

Data Collection: Record the temperature change of the system over time until thermal equilibrium is re-established.

-

Calculation: Calculate the total heat released (q) based on the temperature change and the heat capacity of the calorimeter and its contents. The enthalpy of reaction (ΔHrxn) is then determined by dividing q by the number of moles of the limiting reactant (HSO₃F).

Safety and Handling Protocols

This compound is an extremely hazardous substance. Its reaction with water is violent and produces two highly corrosive and toxic substances: sulfuric acid and hydrofluoric acid.[7] All personnel must be extensively trained and equipped with appropriate Personal Protective Equipment (PPE).

Mandatory PPE:

-

Acid-resistant gloves (e.g., butyl rubber or Viton).

-

Chemical splash goggles and a full-face shield.

-

Acid-resistant apron or full-body suit.

-

Closed-toe, chemical-resistant footwear.

-

Access to an approved respirator for HF.

Emergency Procedures:

-

Spills: Evacuate the area. Do NOT use water on the spill. Neutralize small spills with an appropriate absorbent material like sand or vermiculite.[1]

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes, then apply calcium gluconate gel to the affected area to neutralize absorbed fluoride ions. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move to fresh air. Seek immediate medical attention.

Caption: Logical workflow for handling HSO₃F and responding to exposures.

Conclusion

The reaction of this compound with water is a thermodynamically favorable and kinetically rapid process, posing significant handling challenges due to its violent nature and the hazardous products formed. This guide has provided a quantitative, albeit calculated, value for the reaction enthalpy (-40.08 kJ/mol) and summarized the available kinetic data, which indicates a reaction half-life on the order of seconds. A plausible nucleophilic substitution mechanism has been proposed. Due to the extreme reactivity, detailed experimental protocols using specialized equipment like stopped-flow spectrometers and reaction calorimeters are necessary for any fundamental study. Adherence to stringent safety protocols is paramount for any professional handling this hazardous chemical reaction.

References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 2. fluorosulphuric acid [webbook.nist.gov]

- 3. chim.lu [chim.lu]

- 4. brainly.com [brainly.com]

- 5. Water (data page) - Wikipedia [en.wikipedia.org]

- 6. mohamadberry.com [mohamadberry.com]

- 7. ENTHALPY OF FORMATION OF AQUEOUS HYDROFLUORIC ACID: REVISION NEEDED? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorosulfuric acid - Wikipedia [en.wikipedia.org]

- 9. This compound [drugfuture.com]

- 10. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Acidity of Fluorosulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles underlying the exceptional acidity of fluorosulfonic acid (HSO₃F). It details the quantitative measures of its strength, the experimental protocols used for its determination, and the fundamental chemical properties that establish it as a benchmark superacid.

Introduction to this compound: Beyond Conventional Acidity

This compound (HSO₃F) is a colorless, fuming liquid that is one of the strongest commercially available Brønsted acids.[1][2] Its acidity significantly surpasses that of traditional strong mineral acids, placing it firmly in the category of "superacids". A superacid is defined as a medium with a proton chemical potential higher than that of 100% pure sulfuric acid.[3][4] Specifically, any acid with a Hammett acidity function (H₀) value lower (more negative) than -12, the H₀ of pure sulfuric acid, is classified as a superacid.[3][5][6] this compound, which is approximately 1000 times stronger than sulfuric acid, is a cornerstone in the study of superacid chemistry, catalysis, and the generation of stable carbocations.[7][8][9]

The remarkable strength of this compound stems from its molecular structure. It is closely related to sulfuric acid (H₂SO₄), with one hydroxyl (-OH) group replaced by a highly electronegative fluorine atom.[1] This substitution creates a powerful inductive effect, which withdraws electron density from the sulfur-oxygen bond, further polarizing the O-H bond and facilitating proton donation. The resulting conjugate base, the fluorosulfate (B1228806) anion (FSO₃⁻), is exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms and the fluorine atom.

Quantitative Assessment of Acidity

For superacids, the conventional pH and pKa scales, which are based on dissociation in dilute aqueous solutions, are inadequate. The most accepted and widely used scale for measuring the acidity of these potent systems is the Hammett acidity function (H₀).

The Hammett Acidity Function (H₀)

The H₀ function extends the concept of pH to highly concentrated or non-aqueous acidic solutions.[10][11][12] It quantifies the medium's ability to protonate a weak neutral indicator base (B). The function is defined by the equation:

H₀ = pKₐ(BH⁺) - log([BH⁺]/[B])

where pKₐ(BH⁺) is the acid dissociation constant of the protonated indicator, and the logarithmic term is the measured molar ratio of the protonated form ([BH⁺]) to the unprotonated form ([B]).[10][11] A more negative H₀ value signifies a stronger acid.[3][5]

Comparative Acidity Data

This compound's H₀ value of -15.1 firmly establishes its superacid status, significantly exceeding the -12 benchmark of 100% sulfuric acid.[1][2][3][6][13] When mixed with a strong Lewis acid like antimony pentafluoride (SbF₅), it forms "Magic Acid," an even more powerful protonating agent with an H₀ value of -23.[3][14]

| Acid | Formula | Hammett Acidity (H₀) | pKa |

| Sulfuric Acid | H₂SO₄ | -12.0[1][3] | ~ -3.0[6] |

| Perchloric Acid | HClO₄ | -13.0[3] | - |

| Triflic Acid | CF₃SO₃H | -14.9[3] | - |

| This compound | HSO₃F | -15.1 [1][2][3][6] | ~ -10 [2][6] |

| Magic Acid (1:1) | HSO₃F·SbF₅ | -23.0[3][14] | - |

| Fluoroantimonic Acid | HF·SbF₅ | -28.0[3][14] | - |

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | HSO₃F[1] |

| Molar Mass | 100.06 g·mol⁻¹[1] |

| Appearance | Colorless fuming liquid[1][15] |

| Density | 1.726 g/cm³ at 25 °C[1][15] |

| Boiling Point | 165.4 °C[1][2] |

| Melting Point | -87.5 °C[1][2] |

| Solubility | Soluble in polar organic solvents (e.g., nitrobenzene, acetic acid); reacts violently with water.[1][9][15] |

Experimental Protocols for Acidity Measurement

The determination of H₀ values for superacids requires specialized techniques due to their extreme reactivity and the breakdown of conventional pH measurement tools.

A. UV-Visible Spectrophotometry

This is the primary method for determining Hammett acidity.[10][16] It relies on measuring the extent of protonation of a series of very weak indicator bases, typically nitroaromatic compounds, which have overlapping pKₐ(BH⁺) values.[5][16]

Detailed Methodology:

-

Indicator Selection: A series of weak bases (e.g., various nitrotoluenes, 2,4,6-trinitroaniline) with known pKₐ(BH⁺) values in the superacid range is selected.[5]

-

Solution Preparation: A precise concentration of the chosen indicator is dissolved in the superacid medium (e.g., pure this compound).

-

Spectroscopic Measurement: The UV-Visible absorption spectrum of the solution is recorded. The unprotonated base (B) and its protonated conjugate acid (BH⁺) have distinct absorption maxima.

-

Concentration Ratio Determination: Using the Beer-Lambert law, the molar concentrations of [B] and [BH⁺] are determined from the absorbances at their respective λₘₐₓ wavelengths.

-

H₀ Calculation: The ratio [BH⁺]/[B] is calculated and inserted into the Hammett equation (H₀ = pKₐ(BH⁺) - log([BH⁺]/[B])) to determine the H₀ value of the acid medium.[10][11]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a complementary method for studying superacid systems.[16][17] It is particularly useful for directly observing the formation of stable carbocations and other protonated species.[8] The strength of the acid can be inferred from the chemical shift of acidic protons or by observing the equilibrium between a base and its conjugate acid.[17][18][19]

General Methodology:

-

Probe Molecule Selection: A suitable probe molecule (e.g., a weak base) is chosen whose NMR spectrum (¹H, ¹³C, or ¹⁹F) shows a significant change in chemical shift upon protonation.

-

Sample Preparation: The probe molecule is dissolved in the superacid.

-

NMR Measurement: The NMR spectrum is recorded. The chemical shifts of the nuclei in the protonated and unprotonated species are observed.

-

Equilibrium Analysis: If both the protonated and unprotonated forms are present and in slow exchange, their relative concentrations can be determined by integrating the corresponding signals. This ratio can then be used in a manner analogous to the spectrophotometric method to estimate acidity.

Synthesis and Chemical Reactivity

A. Synthesis and Purification

The most common industrial method for producing this compound is the direct reaction of sulfur trioxide (SO₃) with anhydrous hydrogen fluoride (B91410) (HF).[1][7][9][13][20]

Reaction: SO₃ + HF → HSO₃F

The reaction is typically performed in a reactor designed to handle highly corrosive materials.[20] The crude product is then purified, most commonly by distillation, to remove impurities and any residual starting materials.[7][9][21][22]

B. Key Reactions and Logical Relationships

The defining characteristic of this compound is its ability to protonate even extremely weak bases, a property that drives its applications in organic synthesis and catalysis.[1][8]

Self-Ionization: Like water and sulfuric acid, this compound undergoes self-ionization, though to a limited extent. 2 HSO₃F ⇌ [H₂SO₃F]⁺ + [SO₃F]⁻[1]

Formation of Magic Acid: The acidity of HSO₃F is dramatically enhanced by the addition of a Lewis acid, most notably antimony pentafluoride (SbF₅).[23] The Lewis acid accepts a fluoride ion from HSO₃F, forming a large, extremely stable counter-anion ([SbF₅(SO₃F)]⁻) and freeing a proton, which dramatically increases the protonating power of the medium.[24] This mixture is known as Magic Acid.[1][3][25]

Catalysis: this compound is a versatile catalyst for various organic reactions, including alkylation, acylation, isomerization, and polymerization.[1][20][26][27] Its immense protonating power allows it to generate carbocation intermediates from precursors like alkanes and alkenes, which then drive these transformations.[1][28]

Conclusion

This compound is a quintessential superacid whose properties are defined by the powerful inductive effect of its fluorine substituent and the stability of its conjugate base. Its acidity, quantitatively described by a Hammett acidity function (H₀) of -15.1, is determined experimentally using techniques such as UV-Visible spectrophotometry with weak indicator bases. Its ability to protonate nearly all organic compounds and its role in forming even stronger systems like Magic Acid make it an indispensable tool for researchers in physical organic chemistry, catalysis, and drug development, enabling chemical transformations under conditions unattainable with conventional acids.

References

- 1. Fluorosulfuric acid - Wikipedia [en.wikipedia.org]

- 2. Fluorosulfuric acid - Sciencemadness Wiki [sciencemadness.org]

- 3. Superacid - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. Buy this compound | 7789-21-1 [smolecule.com]

- 8. acs.org [acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. innovation.world [innovation.world]

- 11. innovation.world [innovation.world]

- 12. Hammett acidity function - Wikipedia [en.wikipedia.org]

- 13. Fluorosulfuric_acid [chemeurope.com]

- 14. Magic acid - Wikipedia [en.wikipedia.org]

- 15. This compound | 7789-21-1 [chemicalbook.com]

- 16. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 17. rushim.ru [rushim.ru]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. briefingwire.com [briefingwire.com]

- 21. DE102005061316A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 22. homework.study.com [homework.study.com]

- 23. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. What’s the strongest acid in the world? | Article | RSC Education [edu.rsc.org]

- 26. honeywell-pmt.com [honeywell-pmt.com]

- 27. nbinno.com [nbinno.com]

- 28. chemicool.com [chemicool.com]

Hammett Acidity Function of Fluorosulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Hammett acidity function (H₀) of fluorosulfonic acid (FSO₃H), a powerful superacid. The document details the quantitative measure of its acidity, the experimental protocols for its determination, and the logical workflow of the measurement process. This guide is intended for professionals in research, science, and drug development who require a thorough understanding of superacid chemistry.

Introduction to the Hammett Acidity Function and this compound

The Hammett acidity function (H₀) is a scale used to measure the acidity of highly concentrated strong acids, including superacids, where the conventional pH scale is inadequate.[1][2][3] It extends the concept of pH to non-aqueous and concentrated acidic media. The function is defined by the following equation:

H₀ = pKₐ(BH⁺) - log([BH⁺]/[B])

where pKₐ(BH⁺) is the acid dissociation constant of the protonated form of a weak indicator base (B), and [BH⁺]/[B] is the concentration ratio of the protonated to the unprotonated indicator. A more negative H₀ value indicates a stronger acid.

This compound (FSO₃H) is one of the strongest commercially available Brønsted superacids.[4][5] Its extreme acidity makes it a valuable catalyst and reagent in various chemical reactions, including isomerization of hydrocarbons and protonation of weak bases.

Quantitative Acidity of this compound and Related Superacids

The Hammett acidity function provides a quantitative measure for comparing the strengths of superacids. The table below summarizes the H₀ values for this compound, sulfuric acid (for comparison), and related superacid systems.

| Acid/Superacid System | Chemical Formula | Hammett Acidity Function (H₀) |

| Sulfuric Acid | H₂SO₄ | -12.0[6][7] |

| This compound | FSO₃H | -15.1 [6][7] |

| Triflic Acid | CF₃SO₃H | -14.9[6] |

| Magic Acid | FSO₃H-SbF₅ (1:1) | ~ -23[8] |

| Fluoroantimonic Acid | HF-SbF₅ | up to -31.3[6] |

Experimental Determination of the Hammett Acidity Function

The determination of the H₀ of this compound involves a spectrophotometric method using a series of weak organic bases, typically nitroanilines, as indicators.[2] The extent of protonation of these indicators in the superacid medium is measured by UV-Visible spectroscopy.

Materials and Reagents

-

This compound (FSO₃H): High purity, freshly distilled.

-

A series of weak base indicators: A set of nitroanilines with overlapping pKₐ values are required to cover the wide acidity range of FSO₃H. Examples include:

-

2,4,6-Trinitroaniline

-

2,4-Dinitroaniline

-

4-Nitroaniline

-

2-Nitroaniline

-

-

Spectrophotometric grade solvent: A solvent that is inert to the superacid and transparent in the UV-Vis region of interest (e.g., anhydrous sulfuric acid for initial dilutions if necessary, though for pure FSO₃H, the acid itself is the medium).

-

Volumetric glassware: Calibrated flasks and pipettes for accurate preparation of solutions.

-

UV-Vis Spectrophotometer: A dual-beam instrument capable of scanning the ultraviolet and visible regions of the electromagnetic spectrum.

-

Quartz cuvettes: For holding the sample solutions during spectrophotometric measurements.

Experimental Protocol

-

Preparation of this compound Solutions:

-

To determine the H₀ at different acid concentrations, a series of dilutions of this compound would be prepared. However, for the determination of the H₀ of the pure acid, it is used directly. Extreme caution must be exercised when handling FSO₃H due to its highly corrosive and reactive nature. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

-

-

Preparation of Indicator Stock Solutions:

-

Prepare stock solutions of each nitroaniline indicator in a suitable inert solvent at a known concentration.

-

-

Spectrophotometric Measurement:

-

Reference Spectrum: Record the UV-Vis spectrum of the pure (or a specific concentration of) this compound in a quartz cuvette. This will serve as the baseline.

-

Indicator Addition: Add a small, precise volume of the indicator stock solution to the this compound in the cuvette. The concentration of the indicator should be low enough to not significantly alter the acidity of the medium.

-

Spectrum of the Protonated Indicator: In the highly acidic medium of FSO₃H, the indicator will be fully protonated (BH⁺). Record the UV-Vis spectrum of this solution. The wavelength of maximum absorbance (λmax) for the protonated form is identified.

-

Spectrum of the Unprotonated Indicator: To determine the spectrum of the unprotonated indicator (B), a separate measurement is made in a neutral or slightly basic solution where no protonation occurs. The λmax for the unprotonated form is identified from this spectrum.

-

-

Data Analysis and H₀ Calculation:

-

The ratio of the protonated to the unprotonated form of the indicator ([BH⁺]/[B]) in the acid solution is determined from the absorbance measurements at the λmax of the unprotonated form using the Beer-Lambert law.

-

The H₀ is then calculated using the Hammett equation: H₀ = pKₐ(BH⁺) - log([BH⁺]/[B]).

-

To accurately determine the H₀ of a superacid as strong as this compound, a stepwise approach using a series of indicators with decreasing basicity is employed. The H₀ value obtained with one indicator is used to anchor the measurement for the next, weaker indicator in the series.

-

Workflow for Hammett Acidity Function Determination

The following diagram illustrates the logical workflow for the experimental determination of the Hammett acidity function of this compound.

References

- 1. The protonation of weak bases. A study of the protonation of some nitroaniline indicators and the determination of the H0 values of aqueous sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Hammett acidity function - Wikipedia [en.wikipedia.org]

- 4. wemaveterope.weebly.com [wemaveterope.weebly.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Hammett_acidity_function [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Fluorosulfonic Acid from Hydrogen Fluoride and Sulfur Trioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorosulfonic acid (HSO₃F), a superacid, is a critical reagent and catalyst in numerous chemical processes, including alkylation, isomerization, and fluorination reactions. Its synthesis from hydrogen fluoride (B91410) (HF) and sulfur trioxide (SO₃) is the most direct and industrially significant method. This technical guide provides a comprehensive overview of this synthesis, detailing the underlying chemistry, experimental protocols for both laboratory and industrial scale production, and critical safety considerations. Quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction

This compound is a colorless, fuming liquid renowned for its exceptional Brønsted acidity, approximately one thousand times stronger than that of pure sulfuric acid.[1] This property makes it an invaluable tool in organic and inorganic synthesis. The primary route to its production is the direct and highly exothermic reaction between hydrogen fluoride and sulfur trioxide.

Reaction: SO₃ + HF → HSO₃F

This reaction is straightforward in stoichiometry but requires careful control of reaction conditions to manage its exothermicity and ensure the purity of the final product. This guide will explore the nuances of this synthesis for research and development applications.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use.

| Property | Value |

| Molecular Formula | HSO₃F |

| Molar Mass | 100.06 g/mol |

| Appearance | Colorless, fuming liquid |

| Density | 1.726 g/cm³ at 25 °C |

| Melting Point | -87.5 °C |

| Boiling Point | 165.4 °C |

| Acidity (H₀) | -15.1 |

Data sourced from multiple references.[1][2]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be approached on both a laboratory and an industrial scale. The fundamental principle remains the same: the controlled reaction of hydrogen fluoride with sulfur trioxide.

Laboratory-Scale Synthesis

While detailed, step-by-step laboratory protocols for the direct synthesis from HF and SO₃ are not abundantly available in open literature due to the hazardous nature of the reactants, the following procedure is based on established chemical principles and safety guidelines. This synthesis should only be attempted by experienced chemists in a well-equipped fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound in a laboratory setting.

Materials:

-

Anhydrous hydrogen fluoride (HF)

-

Sulfur trioxide (SO₃), freshly distilled or stabilized

-

A robust reaction vessel made of a material resistant to both HF and HSO₃F (e.g., a thick-walled PTFE or PFA reactor)

-

A cooling bath (e.g., dry ice/acetone or a cryocooler)

-

A distillation apparatus suitable for corrosive liquids

-

Scrubbing towers for unreacted HF and SO₃

Procedure:

-

Reactor Setup: The reaction vessel is placed in a cooling bath and equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a series of scrubbers (e.g., sodium hydroxide (B78521) solution) to neutralize any vented gases.

-

Reactant Introduction: A pre-weighed amount of liquid sulfur trioxide is charged into the cooled reactor. Anhydrous hydrogen fluoride gas is then slowly bubbled through the liquid SO₃ with vigorous stirring. The temperature of the reaction mixture should be carefully maintained below 0 °C to control the exothermic reaction.

-

Reaction Monitoring: The addition of HF is continued until the stoichiometric amount has been added. The reaction progress can be monitored by observing the cessation of fuming at the gas outlet (after passing through the scrubbers).

-

Purification: The crude this compound is then purified by distillation.[3] The distillation is typically performed under atmospheric pressure, collecting the fraction boiling at approximately 165 °C.[3] Any unreacted HF will distill at a much lower temperature (19.5 °C).

Industrial-Scale Synthesis

Industrial production of this compound focuses on a continuous process for efficiency and safety.[4][5] A common approach involves the gas-phase reaction of HF and SO₃, followed by condensation and purification.[6]

Process Overview:

-

Reactant Metering: Gaseous hydrogen fluoride and sulfur trioxide are precisely metered in stoichiometric amounts.[5]

-

Reaction: The gases are introduced into a reaction chamber where they react exothermically to form gaseous this compound.[6] The heat of reaction can be managed by using a large excess of one of the reactants as a heat sink or by employing heat exchangers.

-

Condensation and Purification: The hot, gaseous this compound is then fed into a distillation column.[5][6] In the column, the product is condensed and purified to remove any impurities. The final product is drawn from the bottom of the column.

Reaction Mechanism and Process Flow

The synthesis of this compound from HF and SO₃ is a direct addition reaction. The lone pair of electrons on the fluorine atom of HF attacks the electron-deficient sulfur atom of SO₃.

Caption: Reaction pathway for the synthesis of HSO₃F.

A generalized workflow for the industrial production of this compound is depicted below.

References

- 1. Superacid - Wikipedia [en.wikipedia.org]

- 2. Fluorosulfuric acid - Wikipedia [en.wikipedia.org]

- 3. US2430963A - Manufacture of fluosulfonic acid - Google Patents [patents.google.com]

- 4. briefingwire.com [briefingwire.com]

- 5. DE102005061316A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. DE10031830B4 - Process for the preparation of fluorosulphonic acid with low contents of low-boiling compounds - Google Patents [patents.google.com]

Fluorosulfonic Acid: A Comprehensive Technical Guide to a Premier Brønsted Superacid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorosulfonic acid (HSO₃F), also known as sulfurofluoridic acid, is a formidable Brønsted superacid, renowned for its exceptional protonating strength, which is approximately 1,000 times greater than that of pure sulfuric acid.[1][2] A superacid is defined as a medium with a proton chemical potential higher than that of 100% sulfuric acid, which has a Hammett acidity function (H₀) of -12.[3] HSO₃F is one of the strongest commercially available simple Brønsted acids.[4][5] Structurally, it is a tetrahedral molecule closely related to sulfuric acid (H₂SO₄), with one hydroxyl (-OH) group replaced by a fluorine atom.[2][4] This substitution significantly enhances its acidity, making it an indispensable tool in a multitude of applications, from catalysis in organic synthesis to the generation of stable carbocations for mechanistic studies. This guide provides an in-depth technical overview of its properties, synthesis, applications, and the critical protocols for its safe handling.

Physicochemical Properties

This compound is a colorless, free-flowing liquid that fumes in moist air.[4][6] It is soluble in polar organic solvents like nitrobenzene, acetic acid, and ethyl acetate, but has poor solubility in nonpolar solvents such as alkanes.[4][5] Its potent nature and physical characteristics are summarized in the table below.

Table 1: Quantitative Data for this compound

| Property | Value | References |

| IUPAC Name | Sulfurofluoridic acid | [4] |

| CAS Number | 7789-21-1 | [4] |

| Molecular Formula | HSO₃F (or FSO₂OH) | [4][5] |

| Molar Mass | 100.06 g·mol⁻¹ | [4] |

| Appearance | Colorless, fuming liquid | [4][7] |

| Density | 1.726 g/cm³ (at 25 °C) | [4][6] |

| Melting Point | -87.5 °C to -89 °C | [4][6] |

| Boiling Point | 163 °C to 165.5 °C | [4][5][8] |

| Acidity (pKa) | -10 | [4][5] |

| Hammett Acidity (H₀) | -15.1 | [4][5] |

| Vapor Density | 3.4 - 3.5 (vs. air) | [8] |

Acidity and Superacid Systems

The extraordinary acidity of HSO₃F is quantified by its Hammett acidity function (H₀) of -15.1, significantly lower than sulfuric acid's -12.[4] The H₀ scale measures the protonating ability of a highly concentrated acid or superacid.[9] This immense acidity allows HSO₃F to protonate even extremely weak bases and virtually all organic compounds.[1][4]

This compound also undergoes self-ionization, further contributing to its acidic nature.[4]

Caption: Self-ionization equilibrium of this compound.

When combined with a strong Lewis acid like antimony pentafluoride (SbF₅), HSO₃F's protonating power is dramatically amplified. This mixture is famously known as "Magic Acid," a term coined by the George Olah research group.[1][3] Magic Acid is capable of protonating notoriously unreactive substrates like alkanes to generate stable carbocations, which has been pivotal for the study of reaction intermediates.[1][6]

Table 2: Hammett Acidity Function (H₀) for Selected Acids

| Acid System | H₀ Value | References |

| Sulfuric acid (H₂SO₄) | -12.0 | [3][4] |

| Perchloric acid (HClO₄) | -13.0 | [3] |

| Triflic acid (CF₃SO₃H) | -14.9 | [3] |

| This compound (HSO₃F) | -15.1 | [3][4] |

| Magic Acid (1:1 HSO₃F:SbF₅) | -23.0 | [3] |

| Fluoroantimonic acid (1:1 HF:SbF₅) | -28.0 | [3] |

Synthesis and Production

The primary industrial method for preparing this compound is the reaction of anhydrous hydrogen fluoride (B91410) (HF) with sulfur trioxide (SO₃).[4][10]

Caption: Synthesis of this compound from HF and SO₃.

Alternative laboratory-scale preparations involve treating potassium bifluoride (KHF₂) or calcium fluoride (CaF₂) with oleum (B3057394) (sulfuric acid containing excess SO₃) at elevated temperatures (around 250 °C).[4][10] The crude product is then purified by sweeping with an inert gas to remove any residual HF, followed by distillation in a glass apparatus.[4][10]

Applications in Drug Development and Chemical Synthesis

The unique properties of this compound make it a versatile tool for researchers.

-

Catalysis: It serves as a powerful catalyst for a wide range of organic reactions, including isomerization of alkanes, alkylation of hydrocarbons with alkenes, acylation, and polymerization reactions.[2][4][11] For instance, it can catalyze the polymerization of tetrahydrofuran (B95107) and ethylene.[11]

-

Fluorinating Agent: HSO₃F is used as a laboratory fluorinating agent, though it is milder than hydrofluoric acid.[4][11] It can convert compounds like boric acid into boron trifluoride.[11]

-

Carbocation Studies: Its ability to form superacidic mixtures like Magic Acid is crucial for generating and stabilizing carbocations from alkanes.[1][6] This allows for detailed spectroscopic study of these reactive intermediates, providing fundamental insights into reaction mechanisms that are vital for designing complex synthetic pathways in drug development.

-

Advanced Materials: The acid is used as a catalyst and initiator in polymerization processes, influencing the properties of the resulting polymers for applications in aerospace, electronics, and other high-performance sectors.

-

Other Uses: It finds application in electropolishing, the chemical polishing of lead crystal glass, and as a component in hydrofluorination processes.[8][11]

Caption: Key application areas for this compound.

Experimental Protocols: Safety and Handling

This compound is highly toxic and extremely corrosive.[4] A thorough understanding and strict adherence to safety protocols are mandatory.

1. Personal Protective Equipment (PPE)

-

Body: A complete, chemical-resistant suit is required.[12]

-

Hands: Handle with appropriate chemical-resistant gloves (e.g., butyl rubber). Gloves must be inspected before use and disposed of after contamination.[12]

-

Eyes/Face: Use a face shield and safety glasses approved under standards such as NIOSH (US) or EN 166 (EU).[12]

-

Respiratory: Work must be conducted in a well-ventilated fume hood. For emergencies or where ventilation is inadequate, a self-contained breathing apparatus (SCBA) is necessary.[13][14]

2. Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of vapors.[15] Never add water to the acid; to avoid a violent reaction, the acid must always be added slowly to water.[15] Prevent contact with flammable materials.[13]

-

Storage: Store in a dry, well-ventilated area in tightly closed containers.[13] Keep separated from incompatible materials such as bases, many metals, and food and feedstuffs.[8][13] Recommended storage temperature is 2-8°C.[8]

3. First Aid Measures

-

Inhalation: Immediately move the victim to fresh air and keep them at rest in a half-upright position. Seek immediate medical attention. Artificial respiration may be needed if breathing has stopped.[13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with running water for at least 15 minutes. A severe, deep burn may result.[13][15] After flushing, massage calcium gluconate gel into the affected areas. Call a physician or poison information center immediately.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if possible. Seek immediate attention from an ophthalmologist.[13]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforation. Have the victim drink water (two glasses at most). Seek immediate medical attention.[13]

4. Spill and Waste Disposal

-

Spills: Evacuate the area.[14] Contain the spill using sand, earth, or other inert, non-combustible absorbent material.[13][15] Do NOT use sawdust or other combustible absorbents.[13] Collect the absorbed material into suitable, closed plastic containers for disposal.[13] NEVER use a direct water jet on the spilled liquid.[13]

-

Disposal: All waste must be handled in accordance with local, state, and federal regulations.[15] Neutralization should be performed carefully by adding the acid to a large volume of cold water or crushed ice, followed by slow addition of a base.[10]

This compound stands as a cornerstone of superacid chemistry. Its profound acidity, surpassing that of conventional mineral acids, enables novel chemical transformations and provides deep insights into reaction mechanisms. For professionals in drug development, materials science, and chemical research, a comprehensive understanding of its properties and applications is invaluable. However, its immense reactivity necessitates an unwavering commitment to rigorous safety protocols to mitigate the significant hazards associated with its handling and use.

References

- 1. acs.org [acs.org]

- 2. Buy this compound | 7789-21-1 [smolecule.com]